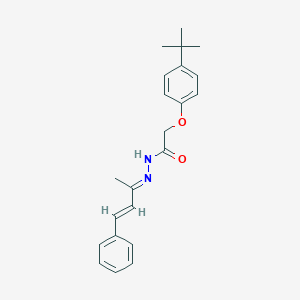![molecular formula C22H16FNO2 B417183 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B417183.png)
2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indene core with a fluorophenyl-substituted pyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate. This intermediate is then reacted with indene-1,3-dione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole N-oxides, while reduction can produce alcohol derivatives of the indene-1,3-dione moiety.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the design of new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials
Mecanismo De Acción
The mechanism of action for 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is not well-characterized. its interactions with biological targets likely involve binding to specific receptors or enzymes, modulating their activity. The fluorophenyl and pyrrole moieties may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the indene core and exhibit diverse biological activities.
Fluorophenyl Compounds: Molecules such as 4-fluorophenylalanine have similar fluorophenyl groups and are used in various biochemical studies.
Uniqueness
What sets 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione apart is the combination of the indene, fluorophenyl, and pyrrole moieties in a single molecule. This unique structure offers a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C22H16FNO2 |
|---|---|
Peso molecular |
345.4g/mol |
Nombre IUPAC |
2-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H16FNO2/c1-13-10-15(14(2)24(13)17-7-5-6-16(23)12-17)11-20-21(25)18-8-3-4-9-19(18)22(20)26/h3-12H,1-2H3 |
Clave InChI |
LVKVKTCVRLHHBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B417102.png)
![3,4-Dibromo-2-({[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B417110.png)
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417112.png)
![3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL](/img/structure/B417113.png)
![2-Ethoxy-4-nitro-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B417114.png)
![2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol](/img/structure/B417115.png)
![3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B417116.png)
![2-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B417117.png)
![2-Ethoxy-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B417118.png)
![4-[2-({4-Nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B417119.png)
![2-[[4-(4-Ethylpiperazin-1-yl)phenyl]iminomethyl]phenol](/img/structure/B417122.png)

![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B417124.png)
![2-({[2-(2-Chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxy-4-nitrophenol](/img/structure/B417125.png)
